6-Bromoquinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromoquinoxaline derivatives involves several key methods. For instance, the synthesis of 6-amino-5-bromoquinoxaline starts with 4-nitrobenzene-1,2-diamine, followed by a series of reactions including cyclization, hydrogenation, and bromination, achieving a high overall yield under optimized conditions (Chang Dong-liang, 2009). Another study describes the synthesis of 6-bromoquinoline as a related structure, showcasing the versatility of bromination reactions in synthesizing quinoxaline derivatives (Li Wei, 2011).
Molecular Structure Analysis
The molecular structure of 6-Bromoquinoxaline derivatives is characterized using various spectroscopic methods. For example, the structure of synthesized compounds such as bromo-iodoquinoline, an important intermediate for biologically active compounds, is confirmed using NMR spectrum analysis, highlighting the importance of structural analysis in confirming the success of synthetic strategies (Wenhui Wang et al., 2015).
Chemical Reactions and Properties
6-Bromoquinoxaline undergoes various chemical reactions, leveraging the bromine atom's reactivity. For instance, the bromination synthesis of 6-Amino-5-bromoquinoxaline utilizes 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent, demonstrating the compound's reactivity and the efficiency of bromination reactions under mild conditions (Ha Cheng-yong, 2009).
Scientific Research Applications
Synthesis and Chemical Properties
6-Bromoquinoxaline and its derivatives have been the focus of various synthetic chemistry studies. For instance, Dong-liang (2009) reports a synthesis method for 6-amino-5-bromoquinoxaline, demonstrating efficient synthesis with high yields under optimized conditions, such as specific reaction temperatures and pressures (Chang Dong-liang, 2009). Similarly, Cheng-yong (2009) describes an efficient bromination synthesis of 6-Amino-5-bromoquinoxaline using 1,3-dibromo-5,5-dimethylhydantoin, highlighting the method's advantages such as mild conditions and high yield without impurity (Ha Cheng-yong, 2009).
Applications in Medicine and Biology
6-Bromoquinoxaline derivatives show potential in medical and biological applications. For example, a study by Kapishnikov et al. (2019) discusses the in vivo mode of action of bromo analogs of antimalarial drugs, providing insights into the interactions between these compounds and the malaria parasite (Kapishnikov et al., 2019). Another study by Hu et al. (2002) identifies 6-bromoaplysinopsin, a derivative of 6-bromoquinoxaline, as having significant antimalarial and antimycobacterial activity in vitro, indicating its potential as a lead compound for developing new anti-infective drugs (Jin-Feng Hu et al., 2002).
Role in Drug Development and Disease Research
6-Bromoquinoxaline derivatives are also important in drug development and disease research. Sklirou et al. (2017) discuss the role of 6-bromoindirubin-3′-oxime, a derivative, in activating cytoprotective cellular modules and suppressing cellular senescence, indicating its potential in prolonging healthspan and its anti-tumor properties (Sklirou et al., 2017). Esmaeelian et al. (2013) explore the anticancer activity of 6-bromoisatin, another derivative, in a colorectal cancer rodent model, supporting its use as a promising lead for cancer prevention (B. Esmaeelian et al., 2013).
Safety And Hazards
6-Bromoquinoxaline may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
properties
IUPAC Name |
6-bromoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFLUFQGFNMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346282 | |
Record name | 6-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoxaline | |
CAS RN |
50998-17-9 | |
Record name | 6-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.